molecular formula C21H28O2 B303254 propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

Katalognummer B303254
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: CLBCEBCGAWBHAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate, also known as PDCC, is a synthetic compound that belongs to the class of cycloheptene derivatives. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the neuron. This mechanism of action has been shown to be responsible for the neuroprotective effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in various animal models of neurological disorders.
Biochemical and Physiological Effects:
propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to have neuroprotective effects in various animal models of neurological disorders, including ischemia, traumatic brain injury, and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its ability to selectively modulate the activity of the NMDA receptor, which is an important target for the development of drugs for the treatment of neurological disorders. However, one of the limitations of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate. Another area of interest is the investigation of the potential therapeutic applications of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in the treatment of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Finally, the study of the biochemical and physiological effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate may provide insights into the mechanisms underlying synaptic plasticity and memory formation.

Synthesemethoden

The synthesis of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting carboxylic acid with propyl alcohol.

Wissenschaftliche Forschungsanwendungen

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been widely used in scientific research due to its potential applications in the field of neuroscience. Specifically, propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an important receptor involved in the regulation of synaptic plasticity and memory formation. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine, serotonin, and noradrenaline systems.

Eigenschaften

Produktname

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

Molekularformel

C21H28O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

propyl 2,3-dimethyl-1,4,4a,5,6,7-hexahydrodibenzo[1,4-c:1//',2//'-f][7]annulene-11b-carboxylate

InChI

InChI=1S/C21H28O2/c1-4-12-23-20(22)21-14-16(3)15(2)13-18(21)10-7-9-17-8-5-6-11-19(17)21/h5-6,8,11,18H,4,7,9-10,12-14H2,1-3H3

InChI-Schlüssel

CLBCEBCGAWBHAK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

Kanonische SMILES

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.